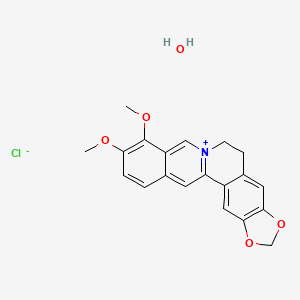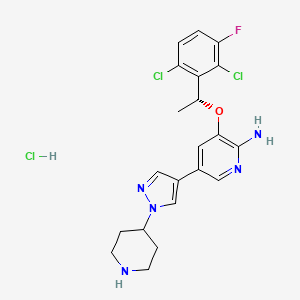![molecular formula C7H7NO2 B1139289 2-AMINOBENZOIC ACID, [RING-14C(U)] CAS No. 104809-47-4](/img/no-structure.png)
2-AMINOBENZOIC ACID, [RING-14C(U)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Aminobenzoic acid, also known as Anthranilic Acid, is a white to yellow crystalline powder . It is labeled with carbon-14 and is also referred to as 2-Aminobenzoic acid, [ring-14C(U)] . Its molecular formula is C7H7NO2 .
Molecular Structure Analysis
The molecular structure of 2-Aminobenzoic acid consists of a benzene ring with an amino group (NH2) and a carboxylic acid group (COOH) attached to it . The molecular weight is 137.14 g/mol .Physical And Chemical Properties Analysis
2-Aminobenzoic acid, [ring-14C(U)] is a solid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Safety and Hazards
2-Aminobenzoic acid, [ring-14C(U)], can cause eye, skin, and respiratory tract irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . In case of contact, it’s advised to rinse with plenty of water and seek medical aid .
properties
CAS RN |
104809-47-4 |
|---|---|
Product Name |
2-AMINOBENZOIC ACID, [RING-14C(U)] |
Molecular Formula |
C7H7NO2 |
Molecular Weight |
149.24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




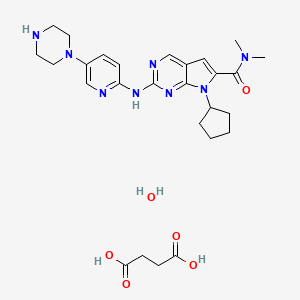

![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)

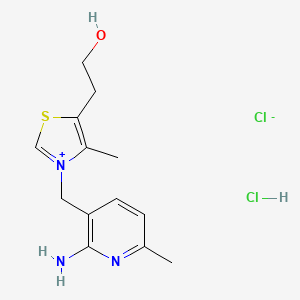

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)
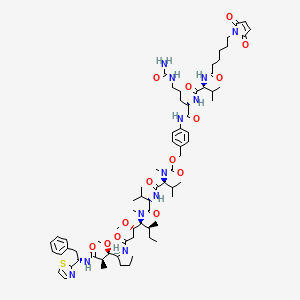
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)

